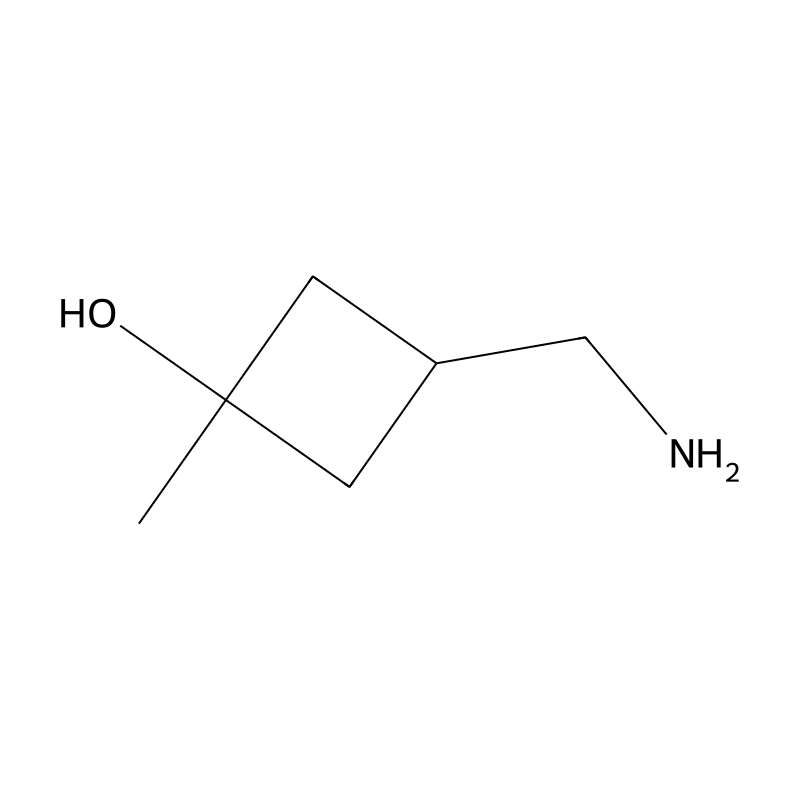

trans-3-Hydroxy-3-methylcyclobutane-1-methamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

trans-3-Hydroxy-3-methylcyclobutane-1-methamine is an organic compound with the molecular formula C₆H₁₃NO. It features a cyclobutane ring substituted with a hydroxyl group and a methamine group, which contributes to its unique properties. The compound's structure includes a central cyclobutane moiety with a hydroxyl group at the third position and a methamine substituent at the first position, making it an intriguing candidate for various chemical and biological applications .

The reactivity of trans-3-Hydroxy-3-methylcyclobutane-1-methamine primarily involves nucleophilic substitutions and potential oxidation reactions due to the presence of the hydroxyl group. The hydroxyl group can participate in dehydration reactions, leading to the formation of alkenes under acidic conditions. Additionally, the methamine group can act as a nucleophile in reactions with electrophiles, potentially forming amine derivatives or participating in coupling reactions with other organic compounds .

Synthesis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine can be accomplished through several methods:

- Cyclization Reactions: Starting from appropriate precursors containing functional groups capable of cyclization, such as alkenes or alkynes, cyclobutane derivatives can be synthesized.

- Hydroxylation: The introduction of the hydroxyl group can be achieved via oxidation of corresponding alcohols or by using hydroxylating agents on suitable substrates.

- Amine Formation: The methamine moiety can be introduced through reductive amination processes or direct amination reactions involving primary amines and carbonyl compounds .

trans-3-Hydroxy-3-methylcyclobutane-1-methamine has potential applications in various fields:

- Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound in drug discovery, particularly in developing treatments for neurological disorders or cancer.

- Chemical Intermediates: It may function as an intermediate in the synthesis of more complex organic molecules used in agrochemicals or fine chemicals.

- Materials Science: Its unique properties could be explored for developing new materials with specific mechanical or thermal characteristics .

Interaction studies involving trans-3-Hydroxy-3-methylcyclobutane-1-methamine are essential for understanding its biological implications. Preliminary studies suggest that this compound may interact with various enzymes or receptors, influencing metabolic pathways or cellular responses. Further research is required to elucidate these interactions comprehensively and determine their physiological relevance .

Several compounds share structural similarities with trans-3-Hydroxy-3-methylcyclobutane-1-methamine, which can provide insights into its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Amino-2-propanol | Contains an amino and alcohol functional group | Simpler structure without cyclic components |

| 3-Hydroxypropylamine | Hydroxyl and amine groups but linear structure | Lacks the cyclobutane ring |

| 4-Hydroxymethylpyridine | Pyridine ring with hydroxymethyl substitution | Aromatic nature provides different reactivity |

| Cyclohexylmethanamine | Cyclohexane ring with an amine | Larger ring structure affects steric properties |

These comparisons highlight the structural uniqueness of trans-3-Hydroxy-3-methylcyclobutane-1-methamine, particularly its cyclobutane framework combined with both hydroxyl and amine functionalities, which may confer distinct chemical reactivity and biological activity not found in simpler or more common derivatives .